![molecular formula C16H9NO2S2 B12374291 3-(Benzo[d]thiazol-2-yl)-7-mercapto-2H-chromen-2-one](/img/structure/B12374291.png)
3-(Benzo[d]thiazol-2-yl)-7-mercapto-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxythiophene-2-carboxylic acid typically involves the hydrothermal carbonization (HTC) process. This method is environmentally benign and simple, converting biomass into various functional carbon materials under relatively mild hydrothermal conditions . The process involves dissolving poorly soluble substances to decompose and convert them into crystals under high temperature and pressure .
Industrial Production Methods
Industrial production of 3-Hydroxythiophene-2-carboxylic acid follows similar hydrothermal carbonization techniques, optimizing the process for diverse raw materials, managing economic costs, and addressing environmental and social impacts .
Analyse Des Réactions Chimiques
Types of Reactions
3-Hydroxythiophene-2-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides.
Reduction: It can be reduced back to thiols.
Substitution: Various substitution reactions can occur, depending on the reagents used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like dithiothreitol. The reactions typically occur under controlled temperature and pH conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include oxidized disulfides and reduced thiols, which are crucial for monitoring the redox status in biological systems .
Applications De Recherche Scientifique
3-Hydroxythiophene-2-carboxylic acid has a wide range of scientific research applications:
Mécanisme D'action
3-Hydroxythiophene-2-carboxylic acid exerts its effects by interacting with thiols and disulfides. It enables the measurement of GSH/GSSH ratios dynamically in vitro and facilitates monitoring of the reversible redox status in whole cell lysates. The compound has a maximum absorption wavelength of 448 nm in its reduced thiolate form and 370-410 nm for the oxidized mixed disulfide .
Comparaison Avec Des Composés Similaires
Similar Compounds
Hydroxythiophene-2-carboxylic acid derivatives: These compounds share similar chemical properties and applications.
Other fluorescent probes: Compounds like fluorescein and rhodamine also serve as fluorescent probes but have different chemical structures and properties.
Uniqueness
3-Hydroxythiophene-2-carboxylic acid is unique due to its specific interaction with thiols and disulfides, enabling dynamic measurement of GSH/GSSH ratios and monitoring of redox status in biological systems. This specificity makes it a valuable tool in both research and industrial applications .
Propriétés
Formule moléculaire |
C16H9NO2S2 |
|---|---|
Poids moléculaire |
311.4 g/mol |
Nom IUPAC |
3-(1,3-benzothiazol-2-yl)-7-sulfanylchromen-2-one |
InChI |
InChI=1S/C16H9NO2S2/c18-16-11(7-9-5-6-10(20)8-13(9)19-16)15-17-12-3-1-2-4-14(12)21-15/h1-8,20H |
Clé InChI |
BQZSRFNCHMNINF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)N=C(S2)C3=CC4=C(C=C(C=C4)S)OC3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


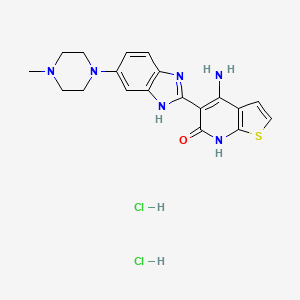
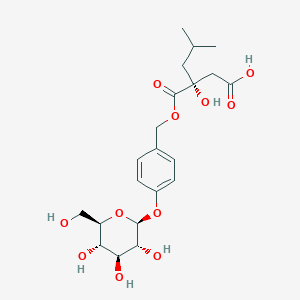
![disodium;chromium(3+);3-oxido-4-[(1-oxido-8-sulfonatonaphthalen-2-yl)diazenyl]naphthalene-1-sulfonate;hydroxide](/img/structure/B12374231.png)
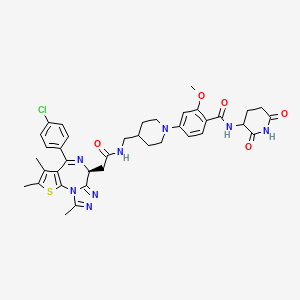
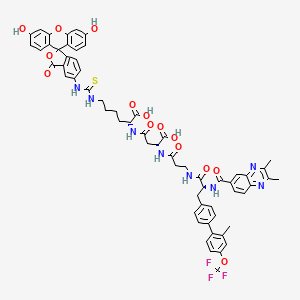

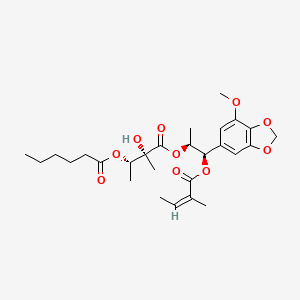

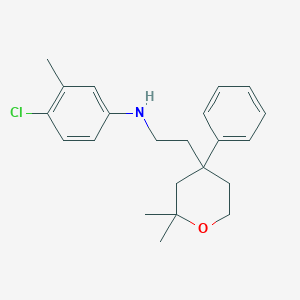
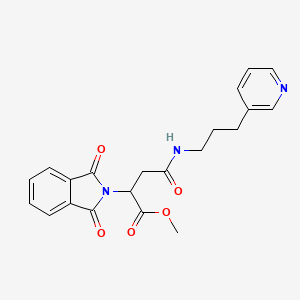
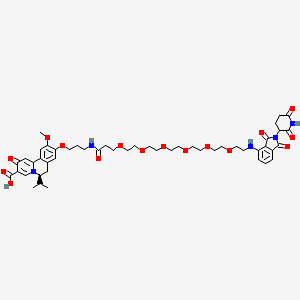

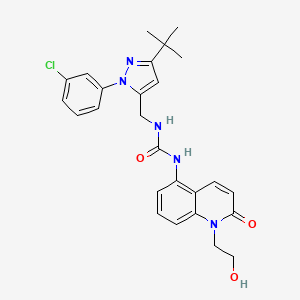
![Benzyl 2-[1-(2-pyridinyl)ethylidene]hydrazinecarbodithioate](/img/structure/B12374298.png)
